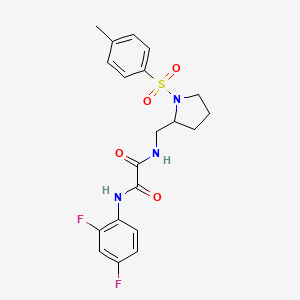

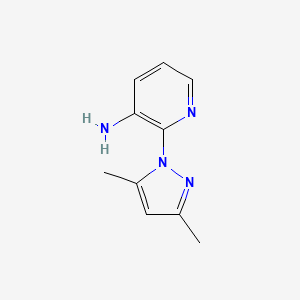

2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine” is a heterocyclic compound that has been used in the treatment of hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .

Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C{1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

The compound was easily prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.22 . The InChI code for the compound is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .Scientific Research Applications

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines

A study by Gunasekaran, Prasanna, and Perumal (2014) outlines the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through domino reactions involving the formation of two C–C and one C–N bonds, leading to a six-membered ring in a one-pot operation. This transformation highlights the compound's utility in constructing complex pyrazolo[3,4-b]pyridine derivatives, which are valuable in various chemical and pharmaceutical applications (Gunasekaran, Prasanna, & Perumal, 2014).

Heterocyclic Aminoimidazoazarenes Synthesis

Milić, Djilas, and Čanadanović-Brunet (1993) explored the synthesis of heterocyclic amines, amino-imidazoazarenes, through reactions between aldoses, amino acids, and creatinine. Their work provides insight into the formation mechanisms of mutagenic heterocyclic amines, potentially guiding the design of new compounds with minimized mutagenicity (Milić, Djilas, & Čanadanović-Brunet, 1993).

Insecticidal and Antibacterial Potential of Pyrimidine Linked Pyrazole Heterocyclics

Research by Deohate and Palaspagar (2020) on the synthesis and evaluation of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines for their insecticidal and antibacterial potential showcases the compound's relevance in developing new agrochemicals and antibiotics. This study emphasizes the importance of integrating pyrimidine and pyrazole moieties for biological applications (Deohate & Palaspagar, 2020).

Novel Multicomponent Synthesis of Pyridine-Pyrimidines

A study by Rahmani et al. (2018) demonstrates an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones via a three-component reaction, indicating the versatility of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-amine in constructing pyridine-pyrimidine derivatives for potential pharmaceutical applications (Rahmani et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound is known to be a liquid at room temperature, which could potentially influence its bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Compounds containing pyrazole rings have been found to interact with various enzymes and proteins . For example, some pyrazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis strain

Cellular Effects

The cellular effects of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine are also not well-understood. It is known that pyrazole derivatives can have various effects on cells. For instance, some pyrazole derivatives have shown cytotoxicity against human prostate cancer cell line DU-145

Molecular Mechanism

It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 245 °C and a boiling point of 122 °C under a pressure of 3 Torr .

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJKDZHMMJUZHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2936416.png)

![2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2936420.png)